molecular formula C10H17NO5 B13007143 (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid

Cat. No.: B13007143
M. Wt: 231.25 g/mol
InChI Key: HAPURMUUNQVENY-WLYNEOFISA-N
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Description

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[3,4-b]pyridine ring system fused with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as reactant concentrations, temperature, and pressure, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid include other heterocyclic compounds with fused ring systems, such as:

  • Pyrano[3,4-b]pyridine derivatives
  • Oxalic acid derivatives
  • Other octahydro-1H-pyrano compounds

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both pyrano and oxalic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m1./s1

InChI Key

HAPURMUUNQVENY-WLYNEOFISA-N

Isomeric SMILES

C1C[C@@H]2CCOC[C@@H]2NC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2CCOCC2NC1.C(=O)(C(=O)O)O

Origin of Product

United States

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